molecular formula C18H12O B12425947 3-Hydroxychrysene-d11

3-Hydroxychrysene-d11

Cat. No.: B12425947
M. Wt: 255.4 g/mol
InChI Key: PULKTNQKGZNFNB-LFFOKYCESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Hydroxychrysene-d11 is a deuterium-labeled derivative of 3-Hydroxychrysene. Deuterium is a stable isotope of hydrogen, and its incorporation into organic molecules is often used to study metabolic pathways and pharmacokinetics. This compound is primarily used in scientific research as a tracer for quantitation during drug development processes .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Hydroxychrysene-d11 involves the deuteration of 3-Hydroxychrysene. This process typically includes the exchange of hydrogen atoms with deuterium atoms under specific conditions. The reaction conditions often involve the use of deuterated solvents and catalysts to facilitate the exchange .

Industrial Production Methods

Industrial production of this compound follows similar principles but on a larger scale. The process involves the use of specialized equipment to ensure the efficient exchange of hydrogen with deuterium. The purity and yield of the product are critical factors, and quality control measures are implemented to maintain consistency .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxychrysene-d11 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various hydrocarbon derivatives .

Scientific Research Applications

3-Hydroxychrysene-d11 is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of 3-Hydroxychrysene-d11 involves its incorporation into biological systems where it acts as a tracer. The deuterium atoms allow for precise quantitation and tracking of the compound within metabolic pathways. This helps in understanding the pharmacokinetics and metabolic profiles of drugs .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific deuterium labeling, which provides distinct advantages in tracing and quantitation. This makes it particularly valuable in drug development and environmental studies .

Properties

Molecular Formula

C18H12O

Molecular Weight

255.4 g/mol

IUPAC Name

1,2,4,5,6,7,8,9,10,11,12-undecadeuteriochrysen-3-ol

InChI

InChI=1S/C18H12O/c19-14-8-5-13-7-9-16-15-4-2-1-3-12(15)6-10-17(16)18(13)11-14/h1-11,19H/i1D,2D,3D,4D,5D,6D,7D,8D,9D,10D,11D

InChI Key

PULKTNQKGZNFNB-LFFOKYCESA-N

Isomeric SMILES

[2H]C1=C(C(=C2C(=C1[2H])C(=C(C3=C2C(=C(C4=C3C(=C(C(=C4[2H])[2H])O)[2H])[2H])[2H])[2H])[2H])[2H])[2H]

Canonical SMILES

C1=CC=C2C(=C1)C=CC3=C2C=CC4=C3C=C(C=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.